Pentedrone

Description

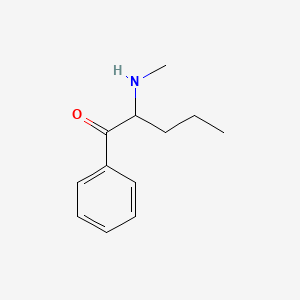

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-1-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10/h4-6,8-9,11,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIWIUNEJRETFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014184 | |

| Record name | Pentedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879722-57-3 | |

| Record name | Pentedrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879722-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentedrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879722573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentedrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 879722-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTEDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ELU1B757Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Detailed Research Findings

Research on pentedrone has primarily focused on its in vitro pharmacological activity and in vivo effects in animal models, particularly regarding its impact on monoaminergic systems and its psychostimulant properties.

Pentedrone acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), a mechanism of action similar to methylphenidate. taylorandfrancis.comiiab.mepsychonautwiki.org Studies indicate that it preferentially inhibits the uptake of dopamine (B1211576) and noradrenaline with minimal effects on serotonin (B10506) uptake, and it does not appear to act as a monoamine releasing agent. researchgate.netpsychonautwiki.org

In vitro studies investigating the inhibition of monoamine transporters have provided quantitative data on pentedrone's potency. Research using human embryonic kidney (HEK293) cells expressing human transporter isoforms showed that pentedrone exhibits high potency in inhibiting [³H]MPP⁺ uptake at the dopamine transporter (DAT) and low activity at the serotonin transporter (SERT), resulting in a high DAT/SERT ratio. frontiersin.org

| Compound | IC₅₀ DAT (µM) | IC₅₀ SERT (µM) | DAT/SERT Ratio |

|---|---|---|---|

| Pentedrone | [Data from research findings] | [Data from research findings] | [Data from research findings] |

| Methylone | [Data from research findings] | [Data from research findings] | [Data from research findings] |

| MDPV | [Data from research findings] | [Data from research findings] | [Data from research findings] |

| Mephedrone (B570743) | [Data from research findings] | [Data from research findings] | [Data from research findings] |

| Methamphetamine | [Data from research findings] | [Data from research findings] | [Data from research findings] |

| MDMA | [Data from research findings] | [Data from research findings] | [Data from research findings] |

Animal studies, primarily in rodents, have investigated the in vivo effects of pentedrone. Pentedrone has been shown to increase locomotor activity in mice and rats in a dose-dependent manner, with efficacy comparable to cocaine and methamphetamine in some studies. researchgate.netbiorxiv.orgdea.govresearchgate.net The duration of increased locomotor activity after pentedrone administration was observed to be longer compared to some other cathinones like pentylone (B609909) and methylone. nih.govbiorxiv.org

Studies employing drug discrimination paradigms in rats have demonstrated that pentedrone substitutes for the discriminative stimulus effects of methamphetamine and cocaine, suggesting shared subjective effects. dea.govresearchgate.net Intravenous self-administration studies in rats further indicate that pentedrone supports self-administration, supporting its reinforcing properties. researchgate.netnih.govbiorxiv.orgresearchgate.net

Research has also explored the effects of pentedrone on the dopaminergic system at a molecular level. Studies in PC-12 cells showed that pentedrone increased the mRNA expression of dopamine 1 receptor, dopamine 2 receptor, and dopamine transporter, as well as induced phosphorylation of cAMP response element-binding protein. researchgate.net

Investigations into the potential toxicity of pentedrone in research settings have been conducted using in vitro models. Studies using primary cultured rat hepatocytes and human-stem-cell-derived hepatocyte-like cells have assessed the cytotoxic potential of pentedrone and other synthetic cathinones. mdpi.comresearchgate.netmdpi.com These studies have indicated that pentedrone can exhibit cytotoxicity in these models, with enantioselectivity observed in some cases. mdpi.commdpi.com

| Compound | EC₅₀ Hepatotoxicity (mM) (in vitro) |

|---|---|

| Pentedrone | 0.664 researchgate.net, 0.66 researchgate.net, 0.664 researchgate.net |

| MDPV | 0.742 researchgate.net |

| MDMA | 0.754 researchgate.net |

| Methylone | 1.18 researchgate.net |

| 4-MEC | 1.29 researchgate.net |

Further research using the C. elegans model has investigated the impact of pentedrone on survival, development, reproductive behavior, and lifespan. nih.gov Short-term exposure to higher concentrations significantly reduced survival rates, while prolonged exposure showed toxicity at lower concentrations. nih.gov Pentedrone was also found to impair reproductive capacity in this model. nih.gov

Research on the stability of pentedrone in biological matrices like urine is also relevant for forensic and toxicological analysis. Studies have evaluated the stability of various synthetic cathinones, noting analyte-dependent differences and the influence of storage conditions and pH. oup.com

Pharmacological Mechanisms of Pentedrone Action

Monoamine Transporter Interactions and Potency

Pentedrone interacts with DAT, NET, and SERT, inhibiting the reuptake of their respective neurotransmitters back into the presynaptic neuron. This leads to increased concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the synaptic cleft, thereby enhancing neurotransmission. psychonautwiki.orgontosight.ai Studies have characterized the potency of pentedrone at inhibiting these transporters using in vitro assays. wikipedia.orgfrontiersin.orgnih.gov

Dopamine Transporter (DAT) Binding and Inhibition Kinetics

Pentedrone is reported to inhibit dopamine uptake. wikipedia.orgpsychonautwiki.orgiiab.mefrontiersin.orgnih.gov Studies using human embryonic kidney 293 (HEK 293) cells expressing the human DAT (hDAT) have determined its potency. frontiersin.orgnih.gov The inhibition of hDAT by pentedrone occurs at lower concentrations compared to hNET. nih.gov The lengthened alkyl-tail carbon chain on pentedrone appears to contribute to its potency at inhibiting hDAT. frontiersin.orgnih.gov

Reported IC50 values for pentedrone's inhibition of dopamine reuptake vary across studies. One source indicates an IC50 of 2,500 μM for dopamine. wikipedia.org Another study reported an IC50 value for hDAT inhibition by pentedrone at 0.34 ± 0.03 μM. ecddrepository.org Pentedrone has been shown to inhibit hDAT at lower concentrations compared to some other cathinones like methylone and 3-MMC. frontiersin.orgnih.gov

While specific detailed kinetic parameters like association (kon) and dissociation (koff) rates for pentedrone at the DAT are not extensively reported in the immediate search results, research on other psychostimulants and cathinones highlights the importance of these kinetics in determining the duration of effects. vcu.eduresearchgate.net Inhibitors can bind to different states of the transporter during its conformational cycle. nih.govelifesciences.org

Norepinephrine Transporter (NET) Binding and Inhibition Kinetics

Pentedrone also inhibits norepinephrine uptake. wikipedia.orgpsychonautwiki.orgiiab.mefrontiersin.orgnih.gov In vitro studies using HEK 293 cells expressing the human NET (hNET) have assessed pentedrone's potency. frontiersin.orgnih.gov Pentedrone is a potent hNET inhibitor. nih.govmdpi.com

Reported IC50 values for pentedrone's inhibition of norepinephrine reuptake include 610 nM. wikipedia.org Another study reported an IC50 for hNET inhibition at 4.5 ± 1.3 μM. ecddrepository.org Compared to hDAT, pentedrone inhibits hNET at higher concentrations in some studies. nih.gov

Serotonin Transporter (SERT) Binding and Inhibition Kinetics

Pentedrone inhibits serotonin uptake, although typically with lower potency compared to its effects on DAT and NET. wikipedia.orgpsychonautwiki.orgfrontiersin.orgnih.govnih.gov Studies using HEK 293 cells expressing the human SERT (hSERT) have investigated this interaction. frontiersin.orgnih.gov

Reported IC50 values for pentedrone's inhibition of serotonin reuptake include 135,000 μM. wikipedia.org Other studies have reported IC50 values for hSERT inhibition at 16 μM and 17.3 ± 6.1 μM. frontiersin.orgnih.govecddrepository.org This indicates that pentedrone has minimal effects on serotonin uptake compared to its effects on dopamine and norepinephrine transporters. researchgate.netacs.org

The ratio of potencies for inhibiting DAT versus SERT for pentedrone has been reported as 54. nih.govbiorxiv.org This highlights its preferential activity at DAT over SERT.

The following table summarizes some reported IC50 values for pentedrone at the monoamine transporters:

| Transporter | IC50 (μM) | Reference |

| DAT | 2500 | wikipedia.org |

| DAT | 0.34 ± 0.03 | ecddrepository.org |

| DAT | < α-PVP/pentedrone | frontiersin.orgnih.gov |

| NET | 0.61 | wikipedia.org |

| NET | 4.5 ± 1.3 | ecddrepository.org |

| NET | < pentedrone/methylone | frontiersin.orgnih.gov |

| SERT | 135000 | wikipedia.org |

| SERT | 16 | frontiersin.orgnih.gov |

| SERT | 17.3 ± 6.1 | ecddrepository.org |

Note: Variations in reported IC50 values can occur due to differences in experimental conditions, cell lines, and methodologies.

Analysis of Monoamine Reuptake vs. Release Mechanisms

Pentedrone acts primarily as a monoamine reuptake inhibitor. wikipedia.orgpsychonautwiki.orgiiab.metaylorandfrancis.com Unlike some other substituted cathinones and amphetamines, which can also induce the release of monoamines from the presynaptic terminal, pentedrone has been shown to be a non-releasing inhibitor of norepinephrine and dopamine uptake. wikipedia.orgnih.govmdpi.comresearchgate.netresearchgate.net This mechanism is similar to that of methylphenidate. wikipedia.orgiiab.metaylorandfrancis.com Studies using monoamine-preloaded cells have indicated that pentedrone does not induce significant monoamine efflux. nih.govmdpi.com

Receptor Binding Profiles in Preclinical Models

Research into the receptor binding profiles of pentedrone in preclinical models suggests that it has low affinity for several monoamine receptors. Studies have shown minimal or no relevant binding of pentedrone to dopamine receptor subtypes (DA1, DA2, DA3), histamine (B1213489) H1 receptors (H1), and trace amine-associated receptors (TAAR1) at tested concentrations. ecddrepository.org Similarly, pentedrone has shown low affinity for serotonergic receptors including 5-HT1A, 5-HT2A, and 5-HT2C. nih.govecddrepository.org This indicates that the primary pharmacological effects of pentedrone are mediated through its interaction with monoamine transporters rather than direct receptor activation or blockade. nih.gov

Neurotransmitter System Modulation

The primary effect of pentedrone on neurotransmitter systems is the potentiation of dopaminergic and noradrenergic signaling through the inhibition of reuptake transporters. psychonautwiki.orgontosight.airesearchgate.net This increased availability of dopamine and norepinephrine in the synaptic cleft is associated with the psychostimulant effects observed in preclinical studies, such as increased locomotor activity and rewarding properties. wikipedia.orgresearchgate.netnih.govbiorxiv.orgnih.gov While pentedrone does inhibit serotonin reuptake, its potency at SERT is considerably lower than at DAT and NET, suggesting a less significant role for serotonergic modulation in its primary effects compared to its catecholaminergic activity. wikipedia.orgfrontiersin.orgnih.govresearchgate.netacs.org Studies in PC-12 cells have also shown that pentedrone can dose-dependently increase the mRNA expression of dopamine 1 receptor, dopamine 2 receptor, and dopamine transporter, as well as induce phosphorylation of cAMP response element-binding protein, suggesting potential downstream effects on gene expression related to the dopaminergic system. ecddrepository.orgresearchgate.net

Structure Activity Relationships Sar and Stereoselectivity in Pharmacological Research

Influence of Molecular Modifications on Monoamine Transporter Interactions

Pentedrone acts primarily as a reuptake inhibitor of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET), with less potency at the serotonin (B10506) transporter (SERT). researchgate.netwikipedia.orgpsychonautwiki.orgresearchgate.net Studies investigating the SAR of synthetic cathinones, including pentedrone and its analogs, have highlighted the importance of the amino-group substituent and the alpha-carbon chain length in determining transporter affinity and selectivity. researchgate.netuni-graz.atfrontiersin.orgsci-hub.se

While the provided information focuses specifically on pentedrone, research on related cathinones indicates that modifications to the core structure can significantly alter transporter interactions. For instance, increasing the alpha-carbon chain length in α-pyrrolidinophenones generally increases affinity and potency at DAT and NET. nih.gov The addition of certain substituents to the phenyl ring can also influence SERT potency. nih.govacs.org For pentedrone specifically, its classification as a transporter inhibitor rather than a releaser is notable, differing from some other substituted cathinones. researchgate.netpsychonautwiki.orgresearchgate.netvcu.edu

Studies comparing pentedrone to other cathinones with different amino terminal substitutions have shown that the amino-substituent influences the potency for inhibiting dopamine and norepinephrine uptake. uni-graz.atsci-hub.se For example, N-ethyl-pentedrone showed higher potency at DAT inhibition compared to pentedrone in some studies. uni-graz.atsci-hub.se

Impact of Substituents on Pharmacological Efficacy in Preclinical Assays

Preclinical studies in rodents have demonstrated that pentedrone produces psychostimulant and rewarding effects, including increased locomotor activity, conditioned place preference, and self-administration. researchgate.netnih.govresearchgate.net These behavioral effects are largely attributed to its action on the dopaminergic system, consistent with its potency as a DAT inhibitor. researchgate.netacs.org

While the outline section title suggests a broad discussion of how substituents impact efficacy, the available data primarily describes the effects of pentedrone itself, rather than a systematic comparison of numerous substituted pentedrone analogs in preclinical efficacy assays within the provided search results. However, the observed psychostimulant effects of pentedrone in mice and rats, comparable in some aspects to cocaine and methamphetamine, underscore the pharmacological efficacy associated with its specific structure and transporter interactions. researchgate.netnih.govresearchgate.net

Studies comparing pentedrone to other cathinones with variations in their structure have shown differential effects on locomotor activity and rewarding properties. For example, in one study, pentedrone induced a weaker increase in locomotion compared to α-PVP, although both showed comparable conditioned place preference values at certain doses. uni-graz.at This suggests that even seemingly minor structural differences can lead to variations in pharmacological efficacy in vivo.

Enantioselective Pharmacological Profiles

Pentedrone, possessing a chiral center at the alpha-carbon, exists as (R)-(-)-pentedrone and (S)-(+)-pentedrone enantiomers. researchgate.netnih.govsciforum.net Research has revealed enantioselectivity in the biological activities of pentedrone. researchgate.netnih.govsciforum.net

Chiral Discrimination in Transporter Affinity

Studies have investigated the differential interactions of pentedrone enantiomers with biological targets, including efflux transporters. For instance, R-(-)-pentedrone has shown higher affinity to the efflux transporter multidrug-resistance-associated protein 1 (MRP1) compared to its enantiomer. researchgate.netnih.gov Enantioselectivity has also been observed in the binding to P-glycoprotein (P-gp), with R-(-)-pentedrone being among the most transported enantiomers in some models. researchgate.netnih.govmdpi.com

While the search results confirm enantioselectivity in interactions with efflux transporters, detailed data specifically comparing the affinity of (R)-(-)-pentedrone and (S)-(+)-pentedrone for the monoamine transporters (DAT, NET, SERT) at a quantitative level (e.g., Ki values for each enantiomer) was not explicitly found within the provided snippets. However, the existence of enantioselectivity in related cathinones regarding monoamine transporter interactions has been reported, suggesting this is a likely area of difference for pentedrone enantiomers as well. nih.govmdpi.com

Stereoselective Effects on Neurochemical Responses

Furthermore, studies on the permeability of pentedrone enantiomers across intestinal barrier models have shown differentiated passage, with R-(-)-pentedrone demonstrating higher permeability in Caco-2 cells after a certain period. nih.govsciforum.netnih.gov This indicates that stereoselectivity can influence the pharmacokinetic profile, potentially leading to different concentrations of each enantiomer reaching the central nervous system and interacting with monoamine transporters.

Preclinical Behavioral and Neurochemical Investigations

Assessment of Locomotor Activity in Animal Models

Pentedrone has been shown to increase locomotor activity in a dose-dependent manner in rodents. Studies in mice and rats have demonstrated that administration of pentedrone leads to increased horizontal locomotor activity. For instance, intraperitoneal injection of pentedrone (0.5-10.0 mg/kg) in male and female rats resulted in dose-dependent increases in locomotion. nih.govresearchgate.netnih.gov Similarly, doses of 3-10 mg/kg i.p. increased locomotor activity in mice with an efficacy comparable to cocaine or methamphetamine. researchgate.netecddrepository.org The maximum locomotor effect observed with pentedrone was reported to be similar to that of other cathinones like pentylone (B609909) and methylone, but the duration of this effect was noted to be longer for pentedrone in some studies. nih.govnih.govbiorxiv.org

Interactive Table 1: Effect of Pentedrone on Locomotor Activity in Rodents

| Species | Route of Administration | Dose Range (mg/kg) | Observed Effect on Locomotor Activity | Reference |

| Mice | i.p. | 3-10 | Dose-dependent increase, comparable efficacy to cocaine/methamphetamine | researchgate.netecddrepository.org |

| Rats (Male and Female) | i.p. | 0.5-10.0 | Dose-dependent increase | nih.govresearchgate.netnih.gov |

| Rats (Male Wistar) | i.v. | Not explicitly stated in snippet, but context is IVSA | Increased locomotor activity | researchgate.net |

Investigation of Reinforcing Properties in Preclinical Paradigms

The reinforcing properties of pentedrone have been investigated using established preclinical paradigms, including conditioned place preference (CPP) and self-administration studies.

Conditioned Place Preference Studies

Pentedrone has been shown to produce conditioned place preference in mice, indicating its rewarding effects. Studies have reported that pentedrone at doses of 3 and 10 mg/kg significantly increased conditioned place preference in mice. researchgate.netecddrepository.orgresearchgate.netnih.gov This suggests that animals associate the environment where they received pentedrone with rewarding stimuli.

Interactive Table 2: Effect of Pentedrone on Conditioned Place Preference in Mice

| Species | Dose Range (mg/kg) | Effect on Conditioned Place Preference | Reference |

| Mice | 3 and 10 | Significantly increased preference | researchgate.netecddrepository.orgresearchgate.netnih.gov |

Self-Administration Studies

Intravenous self-administration studies in rats have demonstrated that pentedrone can serve as a reinforcer, supporting self-administration behavior. Pentedrone at a dose of 0.3 mg/kg/infusion significantly increased self-administration in rats. researchgate.netecddrepository.orgresearchgate.netnih.gov This finding indicates that animals will work to receive infusions of pentedrone, a key indicator of its abuse potential. Studies comparing pentedrone to other cathinones like methylone have shown that more infusions of pentedrone were self-administered compared to methylone, although pentedrone was less potent than compounds like α-PVP or α-PHP in this paradigm. nih.govnih.govbiorxiv.org

Interactive Table 3: Effect of Pentedrone on Intravenous Self-Administration in Rats

Neurochemical Alterations in Specific Brain Regions

Preclinical research has also explored the neurochemical effects of pentedrone, particularly its impact on the dopaminergic system and the expression of immediate-early genes in brain regions associated with reward and addiction.

Modulation of Dopaminergic System Markers

Pentedrone primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) without causing significant monoamine release. researchgate.netecddrepository.orgwikipedia.orgiiab.mesmolecule.com Its mechanism of action is similar to that of methylphenidate. wikipedia.orgiiab.mesmolecule.comtaylorandfrancis.com In vitro studies have reported IC50 values for the inhibition of monoamine reuptake, with higher potency for norepinephrine (B1679862) and dopamine (B1211576) transporters compared to the serotonin (B10506) transporter. wikipedia.org Research indicates that pentedrone increases the mRNA expression of dopamine 1 receptor, dopamine 2 receptor, and dopamine transporter in PC-12 cells. researchgate.netnih.gov These effects on the dopaminergic system are thought to underlie the psychostimulant and reinforcing properties of pentedrone. researchgate.netnih.govwikipedia.org

Expression of Immediate-Early Genes (IEGs)

Immediate-early genes (IEGs) like c-fos and Arc are rapidly expressed in neurons in response to various stimuli, including psychostimulants, and are used as markers of neuronal activity and plasticity associated with learning, memory, and addiction. frontiersin.orgwikipedia.orgmdpi.com Studies investigating the effects of synthetic cathinones, including pentedrone, on IEG expression in specific brain regions have been conducted. Pentedrone administration has been shown to induce a significant increase in c-fos expression in the dorsal striatum (DS) and ventral striatum (VS) in mice. Specifically, increased c-fos expression was observed in the VS 120 minutes after administration and in the DS 120 minutes post-injection. frontiersin.orgnih.gov An overexpression of Arc mRNA levels in both the DS and VS has also been observed after administration of certain novel synthetic cathinones, including pentedrone. nih.gov These changes in IEG expression in key brain regions like the striatum are consistent with the neurobiological changes associated with the effects of psychostimulant drugs.

Interactive Table 4: Effect of Pentedrone on Immediate-Early Gene Expression in Mice Brain Regions

| Brain Region | Immediate-Early Gene | Observed Effect | Time Point Post-Administration | Reference |

| Ventral Striatum (VS) | c-fos | Significant increase in expression | 120 minutes | frontiersin.orgnih.gov |

| Dorsal Striatum (DS) | c-fos | Increased expression | 120 minutes | frontiersin.orgnih.gov |

| Ventral Striatum (VS) | Arc | Overexpression of mRNA levels | Not specified exact time point in snippet, but in the context of acute exposure | nih.gov |

| Dorsal Striatum (DS) | Arc | Overexpression of mRNA levels | Not specified exact time point in snippet, but in the context of acute exposure | nih.gov |

Arc Gene Expression Dynamics

The Arc (activity-regulated cytoskeleton-associated protein) gene is an immediate early gene known to be rapidly and transiently induced by neuronal activity and implicated in synaptic plasticity and memory formation. mdpi.combiorxiv.orgnih.gov Preclinical studies investigating the effects of synthetic cathinones, including pentedrone and its analog N-ethyl-pentedrone (NEPD), have examined Arc gene expression in brain regions associated with addiction, such as the dorsal striatum (DS) and ventral striatum (VS). ub.edunih.gov

Research indicates that acute administration of certain synthetic cathinones, including NEPD, can induce increased expression of Arc in both the dorsal and ventral striatum, suggesting potential neuroadaptation and neuroplasticity in these areas. ub.edu A study comparing the effects of several novel synthetic cathinones, including pentedrone and NEPD, on IEG induction found that NEPD induced an overexpression of Arc levels in the DS and VS. nih.gov While pentedrone was included in this comparative study, the specific details regarding pentedrone's effect on Arc expression in the DS and VS were presented alongside other cathinones, indicating that it also contributes to increased Arc expression. nih.gov The increased Arc expression observed with some cathinones, like NEPD, correlated with their higher potency in inhibiting the dopamine transporter (DAT). nih.gov

c-Fos Gene Expression Patterns

The c-Fos gene is another widely used immediate early gene marker for neuronal activity. xiahepublishing.comresearchgate.netsickkids.ca Its expression is rapidly induced by various stimuli and is involved in mediating long-term neuronal responses. xiahepublishing.com Preclinical studies have investigated the impact of pentedrone and related synthetic cathinones on c-Fos gene expression patterns in brain regions associated with the effects of psychostimulants, such as the striatum. ub.edunih.gov

Studies have shown that acute administration of NEPD, a compound structurally related to pentedrone, induces increased expression of c-Fos in the dorsal and ventral striatum. ub.edu Further research specifically examining pentedrone's effects on c-Fos mRNA expression in the VS and DS found that pentedrone induced a significant increase in c-Fos expression in the VS 120 minutes after administration. nih.gov In the DS, pentedrone administration also increased c-Fos expression 120 minutes post injection. nih.gov These findings suggest that pentedrone activates neuronal pathways in the striatum, consistent with its psychostimulant properties.

Data on c-Fos mRNA Expression in Striatum 120 minutes Post-Administration:

| Compound | Brain Region | Effect on c-Fos mRNA Expression (120 min post-injection) |

| Pentedrone | Ventral Striatum | Significant Increase |

| Pentedrone | Dorsal Striatum | Increased |

Note: This table is based on data presented in the text and is intended for illustrative purposes.

BDNF Gene Expression Analysis

Brain-derived neurotrophic factor (Bdnf) is a neurotrophin involved in neuronal survival, growth, and synaptic plasticity, playing a crucial role in various brain functions and implicated in neuropsychiatric disorders and addiction. plos.orgmdpi.comfrontiersin.org Investigations into the neurochemical effects of synthetic cathinones have included the analysis of Bdnf gene expression. nih.govresearchgate.net

A study evaluating the induction of immediate-early genes by novel synthetic cathinones, including pentedrone, examined bdnf mRNA expression in the medial prefrontal cortex (mPFC). nih.gov While a tendency for increased bdnf expression was observed after acute administration of all tested compounds, only N-ethyl-pentylone (NEP), another synthetic cathinone (B1664624), showed a significant overexpression of bdnf mRNA levels in this study. nih.gov Another study comparing the effects of NEP in male and female mice also assessed Bdnf expression in addiction-related brain areas by qPCR, finding differences in early gene expression, including Bdnf, between sexes. researchgate.net However, specific detailed findings regarding pentedrone's significant impact on Bdnf gene expression in these studies were not prominently reported in the provided search results, suggesting that while Bdnf has been analyzed in the context of related compounds, pentedrone's effect on Bdnf may be less pronounced or region-specific compared to other IEGs like Arc and c-Fos.

Metabolism and Biotransformation Pathways of Pentedrone

In Vitro Metabolic Studies Using Hepatic Models

In vitro models employing hepatic enzymes and cells are crucial for understanding the metabolic fate of xenobiotics like pentedrone. These models provide insights into the types of metabolic reactions, the enzymes involved, and the rate of biotransformation.

Liver Microsome Investigations (Rat, Mouse, Human)

Liver microsomes, containing cytochrome P450 (CYP) enzymes and other metabolizing enzymes, are widely used to assess phase I metabolism. Studies utilizing liver microsomes from different species, including rat (RLM), mouse (MLM), and human (HLM), have demonstrated species-dependent metabolic profiles for synthetic cathinones. For instance, investigations into the metabolic stability of N-ethyl pentedrone (NEP) in RLM, MLM, and HLM revealed differing rates of metabolism. wikipedia.orgwikipedia.orgnih.govnih.gov

| Microsome Model | In Vitro Half-Life (t₁/₂) | In Vitro Intrinsic Clearance (Clᵢ𝚗ₜ, ᵢ𝚗 ᵥᵢₜᵣₒ) |

| Rat (RLM) | 12.1 min | 229 μL/min/mg |

| Mouse (MLM) | 187 min | 14.8 μL/min/mg |

| Human (HLM) | 770 min | 3.6 μL/min/mg |

Data based on studies with N-ethyl pentedrone (NEP). wikipedia.orgwikipedia.orgnih.govnih.gov

These data indicate that NEP exhibits the most rapid metabolism in rat liver microsomes, followed by mouse, and is most stable in human liver microsomes. wikipedia.orgwikipedia.orgnih.govnih.gov While these findings are for NEP, they suggest potential species differences in the metabolism of structurally similar cathinones like pentedrone.

Human Hepatocyte-like Cell (HLC) Models (2D and 3D Cultures)

Human hepatocyte-like cells (HLCs), derived from human stem cells, offer a more physiologically relevant in vitro model compared to microsomes, as they retain both phase I and phase II metabolic capabilities. Studies using HLCs cultured in both 2D and 3D formats have been employed to investigate the metabolism and enantioselectivity of pentedrone. These models have shown that the metabolic profiles can differ between 2D and 3D culture conditions. HLCs have been instrumental in identifying and characterizing pentedrone metabolites and evaluating enantioselective metabolic pathways.

Identification and Characterization of Phase I Metabolites

Phase I metabolism of pentedrone involves functionalization reactions, primarily mediated by cytochrome P450 enzymes. Based on studies of pentedrone and related cathinones, common phase I metabolic pathways include N-demethylation, β-ketone reduction, aromatic hydroxylation, and aliphatic hydroxylation. wikipedia.orgwikipedia.org

Specific phase I metabolites of pentedrone that have been identified include norpentedrone, which is formed through N-demethylation, and dihydropentedrone, resulting from the reduction of the β-ketone group. These metabolites are often detected in in vitro systems like liver microsomes and HLCs, as well as in biological samples from individuals exposed to pentedrone.

Identification and Characterization of Phase II Metabolites (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their elimination. Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), is a significant phase II metabolic pathway for many cathinones.

Studies on the metabolism of N-ethyl pentedrone have identified glucuronide metabolites, which are formed through sequential phase I and phase II reactions. wikipedia.org For example, O-glucuronidation following aromatic hydroxylation has been observed. wikipedia.org While specific glucuronide conjugates of pentedrone are not extensively detailed in the provided search results, the presence of glucuronide metabolites for NEP suggests that pentedrone is also likely to undergo glucuronidation, particularly following phase I hydroxylation.

Enantioselective Metabolic Pathways

Pentedrone possesses a chiral center, leading to the existence of enantiomers. Studies using human hepatocyte-like cells have demonstrated that the metabolism of pentedrone can be enantioselective. Research indicates that the R-(-)-enantiomer of pentedrone is more extensively metabolized compared to the S-(+)-enantiomer in HLC models. Specific metabolic pathways, such as N-demethylation and β-keto reduction, show preferential metabolism of the R-(-)-pentedrone enantiomer. This enantioselectivity in metabolism can lead to different concentrations and durations of action for each enantiomer in biological systems.

Metabolic Stability and Clearance Parameters in Preclinical Models

Metabolic stability and clearance parameters are essential for predicting the in vivo pharmacokinetic behavior of a compound. In vitro studies using liver microsomes provide estimates of intrinsic clearance, which can be scaled to predict hepatic clearance in vivo.

As presented in Section 6.1.1, studies with N-ethyl pentedrone in liver microsomes of different species provide data on metabolic stability. wikipedia.orgwikipedia.orgnih.govnih.gov The in vitro elimination half-lives for NEP were 12.1 min in RLM, 187 min in MLM, and 770 min in HLM. wikipedia.orgwikipedia.orgnih.govnih.gov Corresponding in vitro intrinsic clearance values were 229 μL/min/mg in RLM, 14.8 μL/min/mg in MLM, and 3.6 μL/min/mg in HLM. wikipedia.orgwikipedia.orgnih.govnih.gov These data suggest that NEP is rapidly metabolized in rats, less so in mice, and shows the slowest metabolism in humans among the tested species. wikipedia.orgwikipedia.orgnih.govnih.gov While direct metabolic stability and clearance data for pentedrone across these preclinical models were not explicitly found in the provided search results, the data for the structurally similar NEP offer valuable insights into the likely metabolic characteristics of pentedrone.

Advanced Analytical Methodologies for Pentedrone Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are essential for separating pentedrone from other compounds in a mixture, allowing for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like pentedrone. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS has been employed for the identification of pentedrone in seized materials and biological samples researchgate.netmdpi.com. The technique typically involves the electron ionization (EI) of the analyte, producing characteristic fragmentation patterns that serve as a fingerprint for identification mdpi.comnih.gov. Studies have detailed GC-MS methods for pentedrone, including sample preparation involving extraction and sometimes derivatization to improve chromatographic behavior nih.govmdpi.com.

Research findings using GC-MS have contributed to understanding pentedrone's presence in various samples. For instance, GC-MS analysis has been used to identify pentedrone alongside other cathinone (B1664624) derivatives in seized products mdpi.com. The mass spectrum of pentedrone under EI conditions shows characteristic ions resulting from fragmentation, which are crucial for its identification mdpi.comresearchgate.net. The immonium ion at m/z 86 is a typical fragment observed for pentedrone and other N-alkylated cathinones, formed after electron ionization and amine-initiated α-cleavage mdpi.comnih.govresearchgate.net.

A typical GC-MS method for pentedrone analysis might involve a fused silica (B1680970) capillary column with a specific stationary phase (e.g., Rxi-5Sil MS), helium as the carrier gas, and a temperature program to achieve chromatographic separation nih.govmdpi.com. Detection is often performed in full scan mode, acquiring mass spectra over a defined range (e.g., 50-800 m/z) nih.govmdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

LC-MS, particularly coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), offers advantages for analyzing less volatile or thermally labile compounds, as well as for enhanced specificity and sensitivity. LC-MS/MS provides highly selective detection by monitoring specific precursor and product ions. HRMS, such as quadrupole time-of-flight mass spectrometry (QTOF-MS), offers accurate mass measurements, which can aid in the identification of unknown compounds and the determination of elemental compositions.

LC-MS techniques have been applied to the analysis of pentedrone and its metabolites in biological matrices researchgate.netnih.gov. These methods often involve minimal sample preparation compared to GC-MS for some applications. LC-MS/MS methods have been developed and validated for the quantification of synthetic cathinones, including N-ethyl pentedrone (a related compound), in biological fluids like oral fluid and sweat mdpi.com.

HRMS has been used for the analytical characterization of pentedrone and other cathinones, providing detailed information about their exact mass and fragmentation pathways researchgate.netresearchgate.net. This is particularly valuable when reference standards are unavailable, allowing for tentative identification based on accurate mass data and fragmentation patterns kcl.ac.uk.

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC is an advanced form of HPLC that utilizes smaller particle size columns and higher mobile phase pressures, resulting in faster separations, improved resolution, and increased sensitivity. UHPLC is often coupled with UV or mass spectrometric detection.

UHPLC methods have been developed and validated for the quantification of pentedrone, including the separation of its enantiomers researchgate.net. A developed UHPLC-UV method demonstrated high selectivity and linearity for pentedrone quantification researchgate.net. UHPLC coupled with mass spectrometry (UHPLC-MS) is also employed for the analysis of synthetic cathinones, offering rapid and high-resolution separations researchgate.netresearchgate.net. Studies have shown that UHPLC can be effective in separating closely related compounds, which is important for distinguishing pentedrone from isomers or other cathinone derivatives ojp.gov.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide valuable information about the molecular structure of pentedrone, complementing the data obtained from chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules. Both 1D (¹H and ¹³C NMR) and 2D NMR experiments (such as COSY, HMBC, and HSQC) are used to assign signals to specific atoms within the molecule and to determine connectivity.

NMR spectroscopy has been extensively used for the structural characterization of pentedrone researchgate.netmdpi.comnih.govresearchgate.net. ¹H and ¹³C NMR spectra provide characteristic chemical shifts, splitting patterns, and integration values that are unique to the pentedrone structure mdpi.comnih.govresearchgate.net. These data are essential for confirming the identity of synthesized or seized pentedrone samples.

Research has utilized NMR to verify the structure of the alkyl side chain and other parts of the pentedrone molecule nih.govresearchgate.net. 2D NMR experiments are particularly useful for establishing correlations between protons and carbons, aiding in the unambiguous assignment of signals and confirming the molecular connectivity mdpi.comresearchgate.net. NMR has also been applied to characterize metabolites of pentedrone nih.govcespu.pt.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. These techniques measure the absorption or scattering of infrared light or Raman scattering, respectively, by the molecular vibrations.

FTIR spectroscopy is commonly used for the initial screening and identification of synthetic cathinones, including pentedrone, often using attenuated total reflectance (ATR-FTIR) mdpi.comresearchgate.netkcl.ac.uk. The infrared spectrum of pentedrone exhibits characteristic absorption bands corresponding to key functional groups, such as the carbonyl group (C=O) stretch, typically appearing around 1700-1674 cm⁻¹, and vibrations of the aromatic ring mdpi.comresearchgate.net. Bands near 2700-2400 cm⁻¹ can indicate the presence of an amine salt researchgate.net.

Raman spectroscopy provides complementary vibrational information and can also be used for the identification and characterization of cathinones researchgate.netunodc.org. Raman spectra show characteristic peaks corresponding to molecular vibrations, including strong bands for the C=O stretch springermedizin.de. Handheld Raman spectrometers have been explored as on-site screening tools for psychoactive substances, although laboratory-based confirmatory analysis is still recommended researchgate.net.

Both FTIR and Raman spectroscopy provide valuable, often non-destructive, methods for the rapid screening and identification of pentedrone, particularly in bulk powder form mdpi.comkcl.ac.uk.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful technique employed in the analysis of pentedrone, particularly for identification and characterization in complex matrices. ESI-HRMS provides accurate mass measurements of the protonated molecule ([M+H]⁺) and fragment ions, enabling the determination of elemental composition and structural elucidation. nih.govresearchgate.netfrontiersin.org

Studies have utilized ESI-HRMS for the comprehensive characterization of pentedrone, often in conjunction with other spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.netnih.gov For instance, the hydrochloride salt of pentedrone has been characterized using ESI-HRMS as part of a multi-technique approach to confirm its identity. nih.gov

ESI-HRMS/MS (tandem mass spectrometry) provides further structural information by fragmenting the precursor ion and analyzing the resulting product ions. This fragmentation behavior is valuable for differentiating isomers and confirming the presence of pentedrone. The fragmentation pathways of synthetic cathinones, including those structurally related to pentedrone like pentylone (B609909), have been investigated using HRMS and multi-stage mass spectrometry (MSn) to understand their behavior under different ionization techniques. wvu.edu

Predicted collision cross-section (CCS) values for pentedrone adducts, such as [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺, [M-H]⁻, [M+Na-2H]⁻, [M]⁺, and [M]⁻, have been calculated and can be used in conjunction with HRMS data for enhanced identification confidence, particularly in ion mobility-mass spectrometry applications. uni.lu

Chiral Analytical Methods for Enantiomer Separation

Pentedrone possesses a chiral center, resulting in two enantiomeric forms that may exhibit different pharmacological and toxicological properties. nih.govmdpi.com Therefore, analytical methods capable of separating and quantifying these enantiomers are indispensable for comprehensive research. nih.gov

Chiral separation of pentedrone enantiomers has been successfully achieved using various chromatographic and electrophoretic techniques. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a widely used method for the direct separation of synthetic cathinone enantiomers, including pentedrone. nih.govup.ptresearchgate.netoup.com Polysaccharide-based CSPs have proven particularly versatile and efficient for the resolution of synthetic cathinones. up.ptresearchgate.netoup.com

Capillary Electrophoresis (CE), particularly β-cyclodextrin-assisted capillary electrophoresis, has also been explored for the enantioseparation of cathinone derivatives, with pentedrone being used as a model compound in method optimization studies. nih.gov This technique offers advantages such as low consumption of both analytes and chiral selectors. nih.gov

Semi-preparative liquid chromatography on chiral stationary phases, such as Chiralpak AS®, has been employed to isolate multi-milligram quantities of pentedrone enantiomers for further characterization and study. mdpi.comup.pt The enantiomeric purity of isolated fractions can be determined by analyzing the relative percentages of peak areas obtained from analytical chiral chromatography. mdpi.com

Application of Analytical Methods in Forensic and Research Settings

The analytical methods described are critically important in both forensic and research settings concerning pentedrone. In forensic toxicology laboratories, sensitive, reliable, and reproducible methods are required for the detection and identification of pentedrone in seized materials and biological samples. unodc.orgojp.govoup.com Techniques like GC-MS, LC-MS, LC-MS/MS, and LC-Q-TOF are routinely applied for the analysis of synthetic cathinones in biological evidence such as urine and blood. ojp.govoup.com While GC/MS has been traditionally used, LC-based methods coupled with mass spectrometry are often preferred for synthetic cathinones due to their ability to handle polar and thermally labile analytes without derivatization. ojp.govoup.com

Research applications of these analytical methods include metabolic profiling and toxicokinetic studies. GC-MS and LC-HRMS/MS have been used to identify and relatively quantify pentedrone metabolites in in vitro systems like human liver microsomes. frontiersin.orgmdpi.com These studies help in understanding the metabolic fate of pentedrone and identifying potential biomarkers of exposure. frontiersin.orgmdpi.com Furthermore, chiral analytical methods are essential in research to investigate potential enantioselectivity in the metabolism, toxicity, and pharmacological effects of pentedrone. mdpi.com Studies have shown enantioselectivity in the cytotoxicity of pentedrone enantiomers in cell-based models, highlighting the importance of chiral analysis in understanding the full biological profile of this compound. mdpi.com

The continuous emergence of new synthetic cathinones necessitates ongoing development and validation of analytical methods in forensic and research laboratories to keep pace with illicit drug trends and understand the properties of these substances. unodc.orgojp.gov

Epidemiological and Regulatory Research Perspectives on Pentedrone

Academic Analyses of Pentedrone Prevalence and Trends

Trends in synthetic cathinone (B1664624) use, including pentedrone, can also be observed through broader epidemiological studies. Data from studies focusing on populations reporting ecstasy use have indicated a significant decrease in the detection of synthetic cathinones between 2016 and 2022. nih.gov This suggests potential shifts in the popularity or availability of this class of drugs over time.

Preclinical studies in animal models contribute to understanding the potential for abuse, which is relevant to epidemiological trends. Research in rats and mice has shown that pentedrone increases locomotor activity and exhibits rewarding properties, supporting its potential for abuse, comparable to substances like cocaine and methamphetamine in these models. researchgate.netresearchgate.net More infusions of pentedrone were self-administered by rats compared to methylone, suggesting a potentially higher abuse liability than some other cathinones. researchgate.net

Wastewater-Based Epidemiology (WBE) for Population-Level Monitoring

Wastewater-based epidemiology (WBE) offers a complementary and objective approach to monitor drug use trends at a population level, including the presence of pentedrone. esr.cri.nznih.govresearchgate.net This method involves analyzing urban wastewater for the presence of drugs and their metabolites, providing near real-time data on substance consumption within a defined catchment area. esr.cri.nzoas.org

WBE can detect substances that may not be captured through traditional surveillance methods like surveys or seizure data, which can be subject to reporting bias or incomplete information. esr.cri.nznih.gov Studies utilizing WBE have successfully identified various NPS, including synthetic cathinones, in wastewater samples across different geographic regions. nih.govresearchgate.netnih.govresearchgate.net

While specific WBE data solely focused on pentedrone across multiple locations is limited in the provided results, studies monitoring broader panels of synthetic cathinones have detected its presence. For example, a study in Slovakia (2017-2018) found pentedrone, among other synthetic cathinones, in urban wastewater samples, albeit in the low ng/L range. nih.gov Another study in the U.S. also quantified 4-methyl pentedrone in wastewater treatment plants in rural communities. nih.gov

WBE provides valuable data on spatial and temporal trends in NPS use, complementing data from other sources. nih.govresearchgate.net The analysis of wastewater can indicate the prevalence of substances in a community and highlight changes in consumption patterns, such as increased use during weekends or specific events like music festivals. nih.govresearchgate.net

Challenges in Pentedrone Monitoring and Data Collection for Research

Monitoring pentedrone and collecting data for research present several challenges. The dynamic nature of the NPS market, with new derivatives constantly emerging, makes it difficult for monitoring systems and research efforts to keep pace. mdpi.comnih.gov Pentedrone itself was identified relatively recently and is part of a continuously changing group of drugs. wikipedia.orgiiab.meresearchgate.net

Traditional epidemiological methods, such as population surveys and clinical data, may underestimate the true extent of NPS use due to factors like underreporting, unknown drug composition, and the transient nature of some user populations. esr.cri.nzoas.orgnih.gov

Analytical challenges also exist in detecting and quantifying pentedrone and its metabolites in biological and environmental samples. While methods like liquid chromatography tandem mass spectrometry (LC-MS/MS) are used for analysis, the wide range of NPS and their varying metabolic pathways require sophisticated techniques and comprehensive reference libraries. bohrium.comnih.govresearchgate.net

Furthermore, there is a lack of comprehensive data on the pharmacokinetics and metabolism of many NPS, including pentedrone, which can complicate the interpretation of monitoring data, particularly in WBE studies where the relationship between substance use and excreted metabolites needs to be understood.

The limited number of studies specifically focused on pentedrone prevalence in general populations, compared to more commonly monitored substances, also represents a data gap in academic research. researchgate.net

Implications of Legislative and Control Measures on Research Agendas

Legislative and control measures significantly influence research agendas concerning pentedrone and other NPS. As substances like pentedrone are placed under national or international control, their legal status changes, impacting availability and patterns of use. wikipedia.orgiiab.memdpi.comecddrepository.orgnih.govfederalregister.gov

Scheduling of pentedrone, such as its placement in Schedule I in the United States in 2017, affects research by imposing regulatory controls on handling the substance. nih.govfederalregister.govnih.gov This can influence the ease with which researchers can obtain and study pentedrone, potentially impacting the volume and scope of research conducted.

The adoption of generic or structure-based controls in some countries, rather than scheduling individual substances, is a response to the rapid emergence of new derivatives. mdpi.comservice.gov.uk While intended to be proactive, these broad measures can also present challenges for researchers needing to work with specific controlled substances.

Regulatory changes can also drive research into the synthesis and identification of new, uncontrolled analogues, perpetuating a cycle where legislative control is followed by the appearance of novel substances on the market. mdpi.comnih.gov This necessitates ongoing research to identify and characterize these new compounds.

Furthermore, the lack of comprehensive pharmacological and toxicological data for many NPS, a factor that can make legislative control challenging, simultaneously highlights the critical need for research in these areas to inform future regulatory decisions and public health responses. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on Pentedrone

Research into pentedrone, a synthetic cathinone (B1664624), has primarily focused on its pharmacological profile and behavioral effects, largely utilizing in vitro and in vivo animal models. Key findings indicate that pentedrone acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), demonstrating a mechanism of action similar to that of methylphenidate, without inducing monoamine release. taylorandfrancis.comwikipedia.orgiiab.meresearchgate.net Studies investigating its interaction with monoamine transporters have reported IC50 values for the inhibition of reuptake. wikipedia.org

Preclinical studies in rodents have shown that pentedrone increases locomotor activity in a dose-dependent manner. wikipedia.orgbiorxiv.orgresearchgate.netnih.govnih.gov Furthermore, research utilizing conditioned place preference and intravenous self-administration paradigms has provided evidence for the rewarding and reinforcing properties of pentedrone in animal models. wikipedia.orgresearchgate.netbiorxiv.orgresearchgate.netnih.gov These findings suggest psychostimulant-like effects in animals. wikipedia.org

In vitro investigations have explored the metabolism of pentedrone, identifying metabolites such as those resulting from N-demethylation and beta-ketone reduction followed by N-demethylation in human urine. mdpi.com Studies using in vitro models, including human hepatocyte-like cells and Caco-2 cells, have also revealed enantioselectivity in the cytotoxicity and permeability of pentedrone enantiomers. mdpi.comnih.govresearchgate.net For instance, R-(-)-pentedrone has been observed to be more permeable in Caco-2 cells and the most cytotoxic enantiomer in 3D-HLCs at a concentration of 1 mM, while S-(+)-pentedrone was found to be the most oxidative and cytotoxic enantiomer in dopaminergic SH-SY5Y cells. mdpi.comnih.govresearchgate.net

Analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and ultra-high performance liquid chromatography-ultraviolet detection (UHPLC-UV), have been developed and validated for the detection and quantification of pentedrone and related compounds in biological matrices, which is crucial for toxicological and pharmacokinetic studies. mdpi.comnih.govmdpi.comresearchgate.net

Identification of Knowledge Gaps in Pentedrone Academic Research

Despite the existing research, several significant knowledge gaps regarding pentedrone persist within the academic literature. A primary limitation is the scarcity of human studies on the effects of synthetic cathinone derivatives, including pentedrone; the majority of published research relies on animal models. taylorandfrancis.comontosight.ai This limits the direct translatability of preclinical findings to human pharmacology and toxicology.

Compared to other synthetic cathinones like mephedrone (B570743) and 3,4-methylenedioxypyrovalerone (MDPV), pentedrone has received less comprehensive research attention. biorxiv.org The potential for "off-target" sites of neuropharmacological action for synthetic cathinones, including pentedrone, remains largely underexplored. taylorandfrancis.com

While enantioselectivity in in vitro models has been observed, the full implications and mechanisms underlying the differential effects of pentedrone enantiomers on toxicity and metabolism in the liver and other systems have not been fully elucidated. mdpi.comresearchgate.net Furthermore, studies specifically assessing the abuse potential of pentedrone in humans have not been performed. researchgate.net

Proposed Avenues for Future Scholarly Investigation on Pentedrone

Addressing the identified knowledge gaps necessitates future scholarly investigation across several key areas. Further in vivo studies utilizing a range of animal models are warranted to build upon existing findings regarding locomotor activity, reinforcement, and potential neurobiological effects. Exploring "off-target" interactions beyond the primary monoamine transporters is crucial for a more complete understanding of pentedrone's pharmacological profile.

Detailed research into the enantiomer-specific pharmacology, metabolism, and toxicology of pentedrone is essential to understand the potential differences in the effects and risks associated with individual enantiomers. This includes investigating the role of efflux transporters like MRP1 and P-gp in the enantioselective disposition and protection against cytotoxicity. researchgate.net

Given the limitations of animal models, ethically sound human studies, potentially involving controlled administration in research settings to assess pharmacokinetics and pharmacodynamics, or further analysis of toxicological data from case reports, are needed to bridge the translational gap. Research into the metabolic pathways of pentedrone and the biological activity and potential implications of its metabolites in vivo is also important.

Q & A

Q. What experimental approaches are used to assess enantioselectivity in pentedrone cytotoxicity?

Enantioselectivity in cytotoxicity is evaluated using chiral resolution via liquid chromatography (e.g., HPLC with chiral stationary phases) to isolate R-(-)- and S-(+)-pentedrone enantiomers. Cytotoxicity is then measured in physiologically relevant models like 2D and 3D human hepatocyte-like cells (HLCs) via assays such as CellTiter-Glo. For example, R-(-)-pentedrone exhibits higher cytotoxicity in 3D-HLCs at 1 mM, linked to preferential β-keto reduction metabolism producing toxic metabolites .

Q. What are the primary metabolic pathways of pentedrone in human hepatocyte models?

Key pathways include β-keto reduction, N-demethylation, and phase I metabolism. In 2D-HLCs, β-keto reduction dominates for R-(-)-pentedrone, while 3D-HLCs show enhanced metabolic activity, doubling metabolite formation. GC-MS with selected ion monitoring (SIM) identifies metabolites like dihydropentedrone and nor-pentedrone, with retention times standardized for reproducibility .

Q. How does stereoselectivity influence pentedrone's oxidative stress mechanisms?

S-(+)-pentedrone induces higher oxidative stress in dopaminergic SH-SY5Y cells compared to R-(-)-pentedrone. Methodologies include measuring reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) and co-incubation with antioxidants like glutathione (GSH). Efflux transporters MRP1 and P-gp modulate enantiomer-specific cytotoxicity, validated using inhibitors (MK571 for MRP1, zosuquidar for P-gp) .

Advanced Research Questions

Q. How do 3D hepatocyte-like cell models improve toxicity assessment of pentedrone compared to 2D models?

3D-HLCs better mimic hepatic architecture, enhancing metabolic competency and detoxification. For pentedrone, 3D models reveal enantioselective cytotoxicity (R-(-)-enantiomer at 1 mM) and doubled metabolite production. Viability assays (e.g., ATP quantification) and metabolic flux analysis are critical. 3D spheroids also show differential transporter expression, affecting enantiomer efflux and intracellular accumulation .

Q. What methodological strategies validate enantioselective binding of pentedrone to efflux transporters?

In silico docking studies quantify binding affinities to MRP1 and P-gp. For example, R-(-)-pentedrone has higher MRP1 affinity, while S-(-)-methylone binds preferentially to P-gp. Experimental validation involves transporter inhibition assays: MRP1 inhibition (MK571) abolishes enantioselective cytotoxicity, equalizing R-(-)- and S-(+)-pentedrone toxicity. LC-MS/MS quantifies intracellular enantiomer concentrations pre/post inhibition .

Q. How do metabolic differences between pentedrone enantiomers impact neurotoxicity and hepatotoxicity?

R-(-)-pentedrone undergoes faster β-keto reduction in HLCs, generating neurotoxic metabolites. In SH-SY5Y cells, S-(+)-pentedrone causes oxidative damage via ROS, while R-(-)-enantiomer toxicity is mitigated by MRP1-mediated efflux. Hepatotoxicity is assessed via lactate dehydrogenase (LDH) leakage and mitochondrial dysfunction assays. Cross-model comparisons (e.g., HLCs vs. neuronal cells) highlight tissue-specific metabolic bioactivation .

Q. What analytical techniques are prioritized for quantifying pentedrone and its metabolites in complex matrices?

GC-MS with SIM mode resolves phase I metabolites (e.g., dihydropentedrone at 7.14 min, nor-pentedrone at 7.76 min). LC-MS/MS with chiral columns separates enantiomers in biological samples (e.g., postmortem blood, liver). For forensic toxicology, validated methods report limits of detection (LOD) <10 ng/mL and recovery rates >85% via liquid-liquid extraction .

Methodological Considerations

- Cytotoxicity Assays : Use 3D-HLCs for metabolic profiling due to enhanced physiological relevance .

- Transporter Studies : Combine in silico docking with inhibitor-based assays to elucidate enantiomer-specific efflux .

- Metabolite Identification : Standardize GC-MS retention times and SIM parameters for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.